molecular formula C15H26BrNO2 B14875916 Tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B14875916
M. Wt: 332.28 g/mol
InChI Key: IQTGICMSDMBVIX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(bromomethyl)-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties.

Chemical Reactions Analysis

Tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Addition Reactions:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Material Science: Its spirocyclic structure can be utilized in the design of new materials with unique properties, such as enhanced stability and reactivity.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: This compound lacks the bromomethyl group, which may result in different reactivity and applications.

    Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate:

These comparisons highlight the uniqueness of this compound and its potential advantages in various research applications.

Properties

Molecular Formula

C15H26BrNO2

Molecular Weight

332.28 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-8-6-15(7-9-17)5-4-12(10-15)11-16/h12H,4-11H2,1-3H3

InChI Key

IQTGICMSDMBVIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)CBr)CC1

Origin of Product

United States

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